N,N'-diacetylchitobiose, also known as chitobiose, is a disaccharide composed of two N-acetylglucosamine (GlcNAc) units linked by a β(1→4) glycosidic bond. [, ] It is the fundamental repeating unit of chitin, the second most abundant natural polysaccharide found in the exoskeletons of arthropods, fungal cell walls, and some algae. [, ] N,N'-diacetylchitobiose is a key molecule in various biological processes and serves as a substrate for enzymes like chitinases, which break down chitin. [] It also acts as an inducer of chitinase production in some bacteria. [] Additionally, N,N'-diacetylchitobiose is involved in protein glycosylation, a crucial post-translational modification affecting protein folding, stability, and function. [, , ]
The synthesis of N,N'-diacetylchitobiose can be achieved through several methods, with enzymatic hydrolysis being the most effective. The following outlines the primary methods used for its synthesis:
N,N'-diacetylchitobiose has a molecular formula of C₁₂H₂₁N₂O₂₄ and a molecular weight of approximately 409.36 g/mol. Its structure consists of two N-acetylglucosamine units linked by a β(1→4) glycosidic bond.
N,N'-diacetylchitobiose participates in several biochemical reactions, primarily involving enzymatic degradation or modification:
The primary mechanism of action for N,N'-diacetylchitobiose involves its role as a substrate for specific enzymes like N,N'-diacetylchitobiose phosphorylase. This enzyme catalyzes the phosphorolysis reaction mentioned earlier, which is vital for microbial utilization of chitin-derived sugars as energy sources.
N,N'-diacetylchitobiose has several scientific applications:
N,N'-Diacetylchitobiose ((GlcNAc)₂) is a β-1,4-linked disaccharide of N-acetylglucosamine (GlcNAc) that serves as a fundamental structural unit in chitin and chitooligosaccharides. Its molecular geometry is defined by the dihedral angles (φ, ψ) across the glycosidic bond (O4-C1-C4'-O4'), which govern the spatial relationship between the two pyranose rings. Nuclear magnetic resonance (NMR) studies combined with molecular dynamics simulations reveal that (GlcNAc)₂ adopts multiple low-energy conformations in solution, with the dominant state exhibiting φ ≈ -60° to -65° and ψ ≈ -130° to -140°. This corresponds to a staggered conformation where the N-acetyl groups reside on opposing sides of the glycosidic linkage, minimizing steric clashes [5] [9].
The disaccharide's flexibility is influenced by intramolecular hydrogen bonding and solvent interactions. Key hydrogen bonds include O3-H⋯O5' and O3'-H⋯O5, which stabilize the extended conformation. Substitution of the interglycosidic oxygen with sulfur (thiochitobiose analogs) increases conformational flexibility due to longer C-S bond lengths and reduced hydrogen-bonding capacity. This results in broader conformational sampling compared to the oxygen-linked disaccharide, as confirmed by NMR nuclear Overhauser effect (NOE) data and Amber force field calculations [5].
Table 1: Conformational Parameters of N,N'-Diacetylchitobiose
Parameter | Value/Description | Method | Reference |
---|---|---|---|
Glycosidic dihedral φ | -60° to -65° | NMR/MD Simulation | [9] |
Glycosidic dihedral ψ | -130° to -140° | NMR/MD Simulation | [9] |
Dominant conformation | Extended, staggered | X-ray Crystallography | [7] |
Key H-bonds | O3-H⋯O5', O3'-H⋯O5, C6-OH⋯O═C (acetyl) | NMR/DFT | [9] |
Effect of S-glycoside | Increased flexibility, reduced H-bond stability | Synthesis/NMR | [5] |
Crystallographic analyses provide high-resolution insights into how N,N'-diacetylchitobiose interacts with diverse biological receptors. In the human lysozyme complex (PDB: 1REY, resolution: 1.70 Å), (GlcNAc)₂ occupies subsites B and C of the enzyme's catalytic groove. The non-reducing GlcNAc moiety (subsite C) forms hydrogen bonds with Asp53 and Asn60, while the reducing end (subsite B) engages in critical stacking interactions with Tyr63. This binding mode positions the glycosidic bond near lysozyme's catalytic residues (Glu35/Asp53), facilitating hydrolysis [7].
In prokaryotic systems, solute-binding proteins (SBPs) like NagB2 from Paenibacillus sp. str. FPU-7 exhibit specificity for (GlcNAc)₂ and (GlcNAc)₃. NagB2, classified as a subcluster D-I SBP, undergoes a ligand-induced "Venus flytrap" domain closure. Crystal structures (1.2–2.0 Å resolution) reveal that the disaccharide is coordinated via hydrogen bonds to conserved residues (e.g., Asp16, Asn148, Trp196) and hydrophobic contacts with aromatic side chains. The non-reducing GlcNAc's C6-OH group is a key hydrogen bond donor, while both N-acetyl groups participate in acceptor interactions [1].
Archaeal deacetylases, such as the hexameric enzyme from Pyrococcus furiosus (Pf-Dac), bind (GlcNAc)₂ at intermolecular clefts formed between trimeric subunits. The catalytic zinc ion (Zn²⁺), coordinated by His44, Asp47, and His155, polarizes the carbonyl oxygen of the non-reducing end N-acetyl group. Adjacent residues (e.g., His264 from a symmetry-related chain) stabilize the tetrahedral oxyanion intermediate during deacetylation, as demonstrated in structures with phosphate mimics bound to Zn²⁺ (PDB: 3WL3/3WL4) [3] [6].
Table 2: Protein Complexes with N,N'-Diacetylchitobiose
Protein | Organism | PDB Code | Resolution (Å) | Key Interactions | Function |
---|---|---|---|---|---|
Human Lysozyme | Homo sapiens | 1REY | 1.70 | Tyr63 stacking, Asp53/Asn60 H-bonds | Hydrolysis |
NagB2 (SBP) | Paenibacillus sp. | Not Deposited | 1.2–2.0 | Asp16, Asn148, Trp196 contacts | ABC transporter binding |
Diacetylchitobiose deacetylase | Pyrococcus furiosus | 3WL3/3WL4 | 2.0/1.54 | Zn²⁺-His44/Asp47/His155, His264 oxyanion stabilization | Deacetylation |
Cytoplasmic PNGase | Saccharomyces cerevisiae | Not Deposited | N/A | Covalent binding to Cys191 (catalytic triad) | Deglycosylation inhibitor |
N,N'-Diacetylchitobiose exhibits intricate hydrogen bonding networks that dictate its structural stability and molecular recognition. Intramolecular hydrogen bonds include:
Variable-temperature NMR (VT-NMR) studies demonstrate temperature-dependent chemical shifts of the N-acetyl protons (δ 2.04–2.09 ppm). This arises from hindered rotation around the C-N amide bond due to partial double-bond character and intramolecular H-bonding to the anomeric hydroxyl group (O1-H). Density-functional theory (DFT) calculations (B3LYP level) confirm that the syn and anti conformers of the N-acetyl group differ in energy by ~2–3 kcal/mol, with the anti conformation stabilized by C6-OH⋯O═C bonds [9].
In protein complexes, these intramolecular interactions are supplemented by intermolecular H-bonds:
The reducing end of N,N'-diacetylchitobiose exists as α- or β-anomers, each with distinct structural and functional properties. NMR analysis reveals characteristic anomeric proton signals:
The β-anomer predominates in solution (equilibrium ratio β:α ≈ 2.5:1 at 25°C), stabilized by the anomeric effect favoring axial electronegative substituents. Both anomers exhibit distinct hydrogen bonding:
Crystallographic studies of affinity-labeled enzymes reveal altered binding modes. In human lysozyme, the β-anomer of N,N'-diacetylchitobiose derivative binds subsites B/C with high complementarity. In contrast, an α-linked analog exhibits suboptimal stacking with Tyr63 and fewer H-bonds, explaining its reduced inhibitory potency [7].
Table 3: Structural and Energetic Features of N,N'-Diacetylchitobiose Anomers
Property | β-Anomer | α-Anomer |
---|---|---|
Anomeric proton (δ, ppm) | 4.50–4.60 (J ≈ 8.5 Hz) | 5.20–5.30 (J ≈ 3.5 Hz) |
Population (equilibrium) | ~71% | ~29% |
Key stabilizing interactions | Anomeric effect, C1-OH⋯O5' (intramolecular) | C1-OH⋯O═C (acetyl, adjacent residue) |
Protein binding affinity | Higher (e.g., lysozyme Kₐ = 10³ M⁻¹) | Lower (e.g., lysozyme Kₐ = 10² M⁻¹) |
Functional implications | Optimal substrate for chitinolytic enzymes | Reduced enzymatic hydrolysis rates |
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